molecular formula C11H9BrO3 B13401378 Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate

Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate

Cat. No.: B13401378
M. Wt: 269.09 g/mol
InChI Key: DEQUZGMJZMPDRQ-UHFFFAOYSA-N
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Description

Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-bromobenzofuran-3(2H)-one with methyl acetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting conduction velocity and reducing sinus node autonomy . The exact pathways and molecular targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-(6-bromo-1-benzofuran-3-ylidene)acetate

InChI

InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5H,6H2,1H3

InChI Key

DEQUZGMJZMPDRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1COC2=C1C=CC(=C2)Br

Origin of Product

United States

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